5-Bromo-2'-chloro-3,4'-bipyridine
Overview
Description
5-Bromo-2’-chloro-3,4’-bipyridine is an organohalogen compound that belongs to the bipyridine family It is characterized by the presence of bromine and chlorine atoms attached to a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-chloro-3,4’-bipyridine typically involves the coupling of halogenated pyridine derivatives. One common method is the Suzuki coupling reaction, where a halogenated pyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst. For example, the reaction between 5-bromo-2-chloropyridine and a suitable boronic acid derivative can yield 5-Bromo-2’-chloro-3,4’-bipyridine under appropriate conditions .
Industrial Production Methods
Industrial production of 5-Bromo-2’-chloro-3,4’-bipyridine may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’-chloro-3,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acids: Commonly used in Suzuki coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen-exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a boronic acid derivative can yield various substituted bipyridine derivatives .
Scientific Research Applications
5-Bromo-2’-chloro-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and ligands for catalysis.
Material Science: Utilized in the design of novel materials with specific electronic and optical properties.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2’-chloro-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. In catalytic applications, it acts as a ligand that coordinates with metal centers, facilitating various chemical transformations. The presence of halogen atoms can influence the electronic properties of the compound, affecting its reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A related compound with similar halogenation but a simpler structure.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with fluorine instead of chlorine.
3-Bromo-2-chloropyridine: A regioisomer with different substitution patterns.
Uniqueness
5-Bromo-2’-chloro-3,4’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal complexes. This makes it particularly valuable in catalysis and material science applications, where multi-dentate ligands are often required .
Properties
IUPAC Name |
3-bromo-5-(2-chloropyridin-4-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-9-3-8(5-13-6-9)7-1-2-14-10(12)4-7/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLCJBERLNLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654758 | |
Record name | 5-Bromo-2'-chloro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-01-1 | |
Record name | 5-Bromo-2′-chloro-3,4′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2'-chloro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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